molecular formula C14H15BrN6O B10946737 6-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10946737
M. Wt: 363.21 g/mol
InChI Key: DHKAKVGZUGPJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the bromine position .

Scientific Research Applications

6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-BROMO-N~2~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • 6-BROMO-N~2~-[1-(1-PROPYL-1H-PYRAZOL-3-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Uniqueness

6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the pyrazole ring can affect the compound’s binding affinity and selectivity for molecular targets compared to similar compounds .

Properties

Molecular Formula

C14H15BrN6O

Molecular Weight

363.21 g/mol

IUPAC Name

6-bromo-N-[1-(1-ethylpyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H15BrN6O/c1-3-20-5-4-11(18-20)9(2)17-14(22)12-6-13-16-7-10(15)8-21(13)19-12/h4-9H,3H2,1-2H3,(H,17,22)

InChI Key

DHKAKVGZUGPJBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.